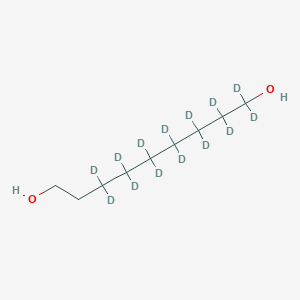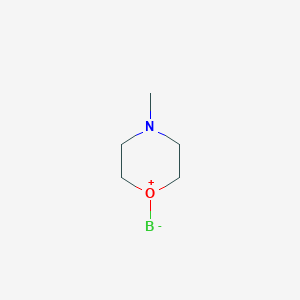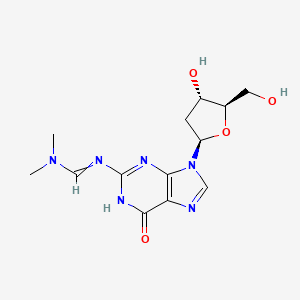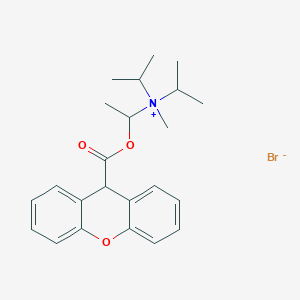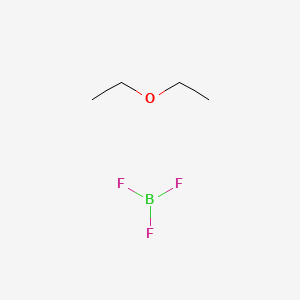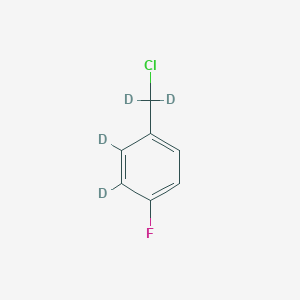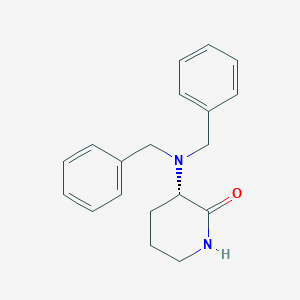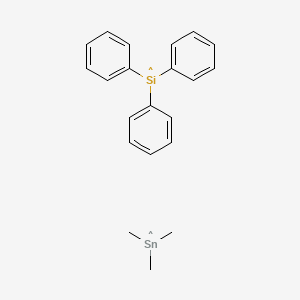
CID 50932632
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylstannyltriphenylsilane: is an organometallic compound with the molecular formula C21H24SiSn . It is a unique compound that combines the properties of both tin and silicon, making it valuable in various chemical applications. The compound is characterized by the presence of a trimethylstannyl group attached to a triphenylsilane moiety, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylstannyltriphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with trimethyltin chloride in the presence of a base such as sodium hydride . The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of trimethylstannyltriphenylsilane often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization , is common to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylstannyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: It can be reduced to produce .
Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like halogens or alkyl halides are employed under appropriate conditions.
Major Products:
Oxidation: Trimethylstannyltriphenylsilanol.
Reduction: Trimethylstannyltriphenylsilane hydride.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Trimethylstannyltriphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of .
Biology: The compound is studied for its potential use in and systems.
Medicine: Research is ongoing to explore its potential as a for imaging and diagnostic purposes.
Industry: It is utilized in the production of specialty polymers and advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of trimethylstannyltriphenylsilane involves its ability to form stable bonds with various substrates. The trimethylstannyl group acts as a nucleophile, facilitating reactions with electrophilic centers. The triphenylsilane moiety provides stability and enhances the compound’s reactivity. Molecular targets include carbonyl compounds and halides , with pathways involving nucleophilic substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Trimethylsilane: An organosilicon compound with similar reactivity but lacking the tin component.
Triphenylsilane: A related compound used in similar applications but without the trimethylstannyl group.
Uniqueness: Trimethylstannyltriphenylsilane is unique due to the presence of both tin and silicon, which imparts distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
18748-68-0 |
|---|---|
Formule moléculaire |
C21H24SiSn |
Poids moléculaire |
423.21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


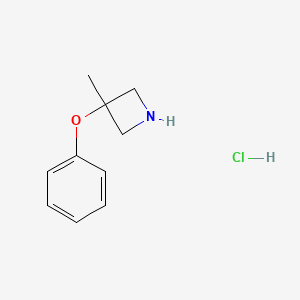
![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)
